molecular formula C22H21ClFN3O2 B2995139 N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide CAS No. 872206-20-7

N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide

Cat. No. B2995139
CAS RN: 872206-20-7
M. Wt: 413.88
InChI Key: JUMATIPONWWOLH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide is a useful research compound. Its molecular formula is C22H21ClFN3O2 and its molecular weight is 413.88. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research efforts have focused on the synthesis and evaluation of novel compounds with potential biological activities. For example, a series of novel acetamides was prepared to explore their in vitro antiplasmodial properties against Plasmodium falciparum, revealing the importance of specific fluorophenyl groups for biological activity. Molecular docking studies further elucidated the mode of action against the plasmodial parasite, highlighting the compounds' potential as antimalarial agents (Mphahlele, Mmonwa, & Choong, 2017). Similarly, derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide were characterized for their potential as pesticides, showcasing the synthesis and application of novel compounds in agricultural chemistry (Olszewska, Pikus, & Tarasiuk, 2008).

Antimicrobial and Anticancer Studies

Several studies have synthesized and evaluated compounds for their antimicrobial and anticancer activities. For instance, new 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and related derivatives were investigated for their activity against gram-positive and gram-negative bacteria, with some compounds showing moderate to good activity. QSAR studies of these compounds were also performed to understand the relationship between structural features and biological activity (Desai, Shah, Bhavsar, & Saxena, 2008). Another study focused on the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, assessing their antimicrobial and anticancer properties along with molecular docking studies to predict their binding affinities to target proteins (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).

Environmental and Analytical Chemistry

In environmental chemistry, the fate of halogenated phenols in plants was examined using 19F NMR to identify and quantify contaminants and their metabolites. This study demonstrated the sequestration of 4-chloro-2-fluorophenol and its metabolites by aquatic plants, contributing to our understanding of contaminant accumulation and transformation in plant systems (Tront & Saunders, 2007).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O2/c23-16-6-10-18(11-7-16)25-19(28)14-27-21(29)20(15-4-8-17(24)9-5-15)26-22(27)12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMATIPONWWOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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